molecular formula C12H16N6O2S3 B2706398 3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392318-85-3

3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2706398
CAS No.: 392318-85-3
M. Wt: 372.48
InChI Key: GSLVVAGHLXNUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C12H16N6O2S3 and its molecular weight is 372.48. The purity is usually 95%.
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Biological Activity

3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of two thiadiazole rings and an amide functional group. The molecular formula is C12H16N4O2S2C_{12}H_{16}N_4O_2S_2, and its IUPAC name reflects its complex arrangement of functional groups. The presence of thiadiazole moieties is significant as they are known to exhibit a range of biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with 1,3,4-thiadiazole scaffolds demonstrate significant antibacterial and antifungal activities against various pathogens.

PathogenActivity (MIC µg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli47.5
Candida albicansModerate
Aspergillus nigerSignificant

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.

Case Study:
A study investigated the anticancer activity of a related thiadiazole derivative, demonstrating significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
In a model of acute inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers compared to control groups .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
  • Receptor Interaction: It could interact with specific receptors involved in inflammatory responses.
  • Reactive Oxygen Species (ROS): The generation of ROS may contribute to its antimicrobial and anticancer effects by inducing oxidative stress in target cells.

Properties

IUPAC Name

3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S3/c1-6(2)4-8(19)13-11-17-18-12(23-11)21-5-9(20)14-10-16-15-7(3)22-10/h6H,4-5H2,1-3H3,(H,13,17,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVVAGHLXNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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